2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

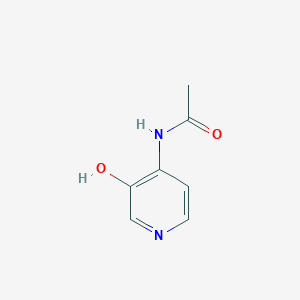

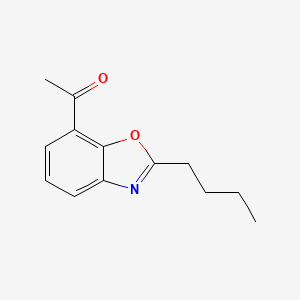

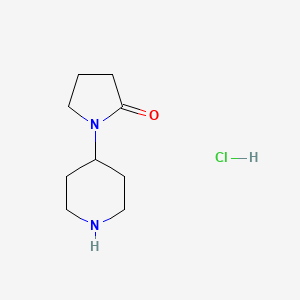

2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid is a chemical compound that is related to the family of pyrazoles, which are heterocyclic aromatic organic compounds. Pyrazoles are known for their various applications in medicinal chemistry and as ligands in coordination chemistry. The compound is a derivative of pyrazole with an acetic acid moiety, which may influence its reactivity and binding properties.

Synthesis Analysis

The synthesis of related pyrazole derivatives can be achieved through condensation reactions. For instance, bis(pyrazol-1-yl)acetates, which are closely related to the compound of interest, have been synthesized and used as ligands in transition metal carbonyl chemistry . Another example includes the condensation of dimethyl acetylsuccinate with reaction partners to create novel acetic acid derivatives of pyrazole . These methods demonstrate the versatility of pyrazole derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can significantly influence the electronic properties of the compound. For example, the crystal structures of bis(pyrazol-1-yl)acetates have been determined, providing insights into their coordination behavior with transition metals . The molecular structure is crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, often acting as ligands in coordination complexes. The reactivity of these compounds can be explored through their interactions with metals, as seen in the formation of manganese and rhenium carbonyl complexes . Additionally, the reaction of a rhenium carbonyl complex with NOBF4 afforded a new compound, demonstrating the potential for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the electronic properties of bis(pyrazol-1-yl)acetates have been compared with other known ligands like Tp and Cp*, which can help predict their behavior in various environments . The crystal structure and spectroscopic data can provide valuable information about the stability, solubility, and reactivity of these compounds.

Aplicaciones Científicas De Investigación

1. Organometallic Chemistry and Biological Screening

- The compound, in the form of bis(pyrazol-1-yl)acetic acid, reacts with organotin compounds to form derivatives with low fungicidal, insecticidal, and miticidal activities. These derivatives also display certain cytotoxicities for Hela cells in vitro (Wen et al., 2005).

2. Crystallography and Molecular Structure

- Research into the crystalline forms of related compounds, including forms with acetic acid, reveals insight into the molecular and crystal structures, guiding understanding of conformational isomerism (Foces-Foces et al., 1996).

3. Coordination Chemistry

- Novel ligands derived from pyrazole, including dimethyl derivatives, demonstrate selective coordination in forming cobalt(II) and copper(II) complexes. These complexes have been characterized by spectroscopic analysis and X-ray diffraction study (Hadda et al., 2007).

4. Antitumor Activity

- Derivatives of bis(pyrazol-1-yl)acetic acid and its dimethyl form, converted into methyl ester derivatives, have been used in the preparation of silver(I) complexes showing significant in vitro antitumor activity, particularly against small-cell lung carcinoma cells (Pellei et al., 2023).

5. Catalysis in Organic Reactions

- Complexes involving the pyrazolylacetic acid derivatives are utilized as catalysts for the ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes in water, showing excellent catalytic performance (Xie et al., 2014).

6. Synthesis of Heterocyclic Compounds

- Utilization in the synthesis of novel heterocyclic acetic acid derivatives, highlighting its role in the preparation of diverse chemical structures (Craig et al., 2000).

7. Anti-inflammatory and Antimicrobial Properties

- Research into pyrazole derivatives, including synthesis and evaluation of anti-inflammatory and antimicrobial activities, underlines the medical relevance of these compounds (Bekhit et al., 2005).

Mecanismo De Acción

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to interact with their targets in a way that leads to various biological activities . A molecular simulation study of a related compound showed a desirable fitting pattern in the active site of its target, characterized by lower binding free energy .

Biochemical Pathways

Compounds with a pyrazole core have been found to impact a variety of biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Related pyrazole compounds have been found to exhibit potent antileishmanial and antimalarial activities .

Propiedades

IUPAC Name |

2-(1,5-dimethylpyrazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-3-6(4-7(10)11)8-9(5)2/h3H,4H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFGFKLGTACPNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633590 |

Source

|

| Record name | (1,5-Dimethyl-1H-pyrazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185292-77-6 |

Source

|

| Record name | 1,5-Dimethyl-1H-pyrazole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185292-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,5-Dimethyl-1H-pyrazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.